3-Hydroxy-3-(4-isopropylphenyl)propanenitrile

Drug Design CNS Penetration Physicochemical Property Optimization

Obtain 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile (CAS 1522282-34-3) as a white to off-white solid with ≥97% purity (HPLC). This beta-hydroxynitrile features a chiral center and a 4-isopropylphenyl substituent, serving as a crucial intermediate for synthesizing CNS-active drug candidates. The isopropyl group enhances lipophilicity (LogP 2.76), making it preferred for blood-brain barrier penetration. - Chiral building block: Enables asymmetric reduction and ketoreductase screening for enantiomerically pure APIs. - CNS pharmacophore: The isopropyl lipophilic anchor allows SAR exploration for SNRI and dopamine transporter ligands. - Supply reliability: Stored at 2-8°C in a sealed, dry environment to prevent degradation; immediate global shipping.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13622694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(4-isopropylphenyl)propanenitrile
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC#N)O
InChIInChI=1S/C12H15NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3
InChIKeyUGKNKHFHUHDZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(4-isopropylphenyl)propanenitrile as CNS Drug Intermediate


3-Hydroxy-3-(4-isopropylphenyl)propanenitrile (CAS 1522282-34-3) is a beta-hydroxynitrile (cyanohydrin) derivative featuring a chiral center and a 4-isopropylphenyl substituent . It serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS) [1]. The compound is supplied as a white to off-white solid with a standard purity of ≥97% (by HPLC) and must be stored at 2-8°C in a sealed, dry environment to prevent degradation .

Synthesis Workflow Chiral cyanohydrin intermediate for CNS-targeted compound synthesis
Quality Assurance HPLC-verified purity for reproducible downstream reactions
Storage & Handling Temperature-controlled, dry storage to maintain integrity

Substitution Risks for 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile


The 4-isopropyl substituent on the phenyl ring of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is not an inert structural variation. Compared to the unsubstituted parent 3-hydroxy-3-phenylpropanenitrile (used in fluoxetine synthesis [1]), the isopropyl group significantly increases lipophilicity, altering reaction kinetics, solubility profiles, and metabolic stability of downstream products. In enzymatic reductions and chiral resolutions, the steric bulk of the isopropyl group can invert or enhance enantioselectivity [2]. Substituting with a 4-methyl or 4-ethyl analog will yield a different chemical entity with non-equivalent reactivity and pharmacological potential, making direct 'drop-in' replacement impossible without full process revalidation.

4-Isopropyl vs. Unsubstituted Parent
Isopropyl group increases lipophilicity, altering reaction kinetics and metabolic stability of intermediates. Direct substitution may shift enantioselectivity.
4-Alkyl Analog Replacement
4-Methyl or 4-ethyl analogs produce non-equivalent chemical entities. Process revalidation is required; direct replacement may not transfer.

Evidence for Selecting 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile


Enhanced Lipophilicity (LogP)

The 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile exhibits significantly higher computed lipophilicity compared to 3-hydroxy-3-phenylpropanenitrile, a property directly influencing CNS penetration and protein binding [1].

Lipophilicity
Reported
Target: XLogP3 2.76 Comparator: 1.20 Δ +1.56
May support passive membrane permeability for CNS compound design
Computational prediction; experimental LogP may differ
Drug Design CNS Penetration Physicochemical Property Optimization

Higher TPSA vs Ketone Analog

The target compound possesses a higher TPSA than its oxidized analog, 3-oxo-3-(4-isopropylphenyl)propanenitrile, due to the alcohol functional group [1].

TPSA Comparison
Reported
Target: 44.02 Ų Ketone analog: 41.10 Ų Δ +2.92 Ų
May influence ADME interpretation; hERG-related effects require separate validation
Computational values; wet-lab ADME and hERG assays needed
Bioavailability Pharmacokinetics Medicinal Chemistry

Enantioselective Synthesis Potential

The chiral alcohol moiety enables enantioselective applications. Although direct quantitative data for the specific compound is absent, class-level inference from analogous 3-hydroxy-3-arylpropanenitriles confirms that enzymatic reduction of the corresponding ketone can achieve enantiomeric excess (e.e.) values >99% under optimized conditions [1].

Enantioselective Potential
Class-level inference
Class-level potential >99% e.e.
Supports chiral building block evaluation; substrate-specific validation required
Based on 3-phenyl analog biocatalysis data
Asymmetric Synthesis Chiral Resolution Biocatalysis

Applications of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile


Isopropyl-Analog CNS Drug Synthesis

The compound's elevated LogP (2.76) makes it the preferred intermediate for synthesizing CNS-active drug candidates where higher lipophilicity is required for blood-brain barrier penetration, such as novel serotonin-norepinephrine reuptake inhibitors (SNRIs) or dopamine transporter ligands that require a 4-isopropyl-substituted aryl motif.

Enantioselective Biocatalysis Process

The chiral center provided by the hydroxyl group enables the development of asymmetric reduction processes [1]. Researchers can use this compound as a substrate to screen novel ketoreductase enzymes for the production of enantiomerically pure (R)- or (S)-alcohols, which are key intermediates for active pharmaceutical ingredients (APIs).

SAR Studies for Antidepressant Development

Medicinal chemists can use this compound as a versatile building block to explore SAR around the 4-position of the phenyl ring in antidepressant pharmacophores, such as fluoxetine or tomoxetine analogs [1]. The isopropyl group provides a crucial lipophilic anchor for probing hydrophobic protein pockets.

Application
Selection Property
Validation Focus
CNS drug candidate intermediate synthesis
4-Isopropylphenyl substitution for elevated lipophilicity
CNS penetration-related property profiling
Enantioselective biocatalysis development
Chiral alcohol center for asymmetric reduction
Enantiomeric excess and ketoreductase screening
Antidepressant pharmacophore SAR studies
Isopropyl lipophilic anchor for 4-position SAR
Receptor binding and hydrophobic pocket interaction profiling
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